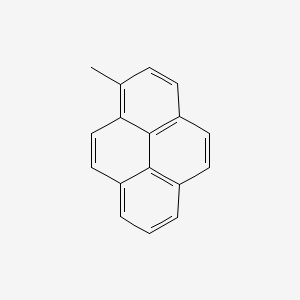

1-Methylpyrene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-methylpyrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12/c1-11-5-6-14-8-7-12-3-2-4-13-9-10-15(11)17(14)16(12)13/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSPJIWZDWBDGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=CC=CC4=C3C2=C(C=C1)C=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12 |

Source

|

| Record name | 1-METHYLPYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20690 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025654 |

Source

|

| Record name | 1-Methylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Plates (in ethanol) or brown-green powder. (NTP, 1992), Brown-green solid; [CAMEO] Off-white crystalline solid; [MSDSonline] |

Source

|

| Record name | 1-METHYLPYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20690 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methylpyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2903 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

770 °F at 760 mmHg (NTP, 1992), 410 °C |

Source

|

| Record name | 1-METHYLPYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20690 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methylpyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in DMSO, acetonitrile and chloroform |

Source

|

| Record name | 1-METHYLPYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20690 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methylpyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.213 g/cu cm |

Source

|

| Record name | 1-Methylpyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000175 [mmHg] |

Source

|

| Record name | 1-Methylpyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2903 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Plates (in ethanol) or brown-green powder | |

CAS No. |

2381-21-7, 27577-90-8 |

Source

|

| Record name | 1-METHYLPYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20690 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methylpyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2381-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027577908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLPYRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB8420OXQA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methylpyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

158 to 160 °F (NTP, 1992), 74 °C |

Source

|

| Record name | 1-METHYLPYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20690 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methylpyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Formation of 1-Methylpyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpyrene, a member of the polycyclic aromatic hydrocarbon (PAH) family, is a ubiquitous environmental contaminant and a subject of significant toxicological interest. Its presence in various matrices, from crude oil to grilled foods, necessitates a thorough understanding of its origins. This technical guide provides a comprehensive overview of the natural sources and formation pathways of this compound, intended to support research, risk assessment, and the development of analytical and mitigation strategies. The document details the pyrogenic and petrogenic origins of this compound, presents quantitative data on its occurrence, outlines detailed experimental protocols for its analysis, and provides visual representations of its formation mechanisms.

Natural Sources of this compound

This compound is not known to be biosynthesized by living organisms; its presence in the environment is primarily due to geological processes and incomplete combustion of organic matter. The natural sources can be broadly categorized into two main types: petrogenic and pyrogenic.

Petrogenic Sources

Petrogenic sources refer to the release of this compound from petroleum and related materials. Alkylated PAHs, including this compound, are characteristic components of crude oil and coal.[1] Their formation in these matrices is a result of diagenetic processes over geological timescales, where organic matter is transformed under heat and pressure.

-

Crude Oil: this compound has been identified in various crude oils. For instance, it was found at a concentration of 63 µg/g in one sample of crude oil.[2] The relative abundance of different methylpyrene isomers, such as this compound and 4-methylpyrene, can vary depending on the oil's origin and maturity.[3]

-

Coal: Coal deposits are another significant natural reservoir of this compound. The concentration and composition of PAHs in coal are related to the coal rank, with bituminous coals often showing the highest concentrations.[4] The average concentration of this compound detected as a byproduct of coal combustion was found to be 49.1 µg/g of coal.[2]

-

Sedimentary Rocks: Extracts from sedimentary rocks also show the presence of methylpyrenes, including the 1-isomer. The distribution of these compounds can serve as a molecular marker in petroleum geochemistry to assess the maturity of the source rock.

Pyrogenic Sources

Pyrogenic formation occurs during the incomplete combustion of organic materials at high temperatures. This is a major pathway for the environmental dissemination of this compound.

-

Fossil Fuel Combustion: The burning of fossil fuels, including coal, gasoline, and diesel, is a primary source of pyrogenic this compound. It has been detected in the exhaust from gasoline and diesel engines.

-

Biomass Burning: Incomplete combustion of wood and other biomass generates a wide range of PAHs, including this compound. This is relevant in the context of forest fires, residential wood heating, and certain food preparation methods.

-

Industrial Processes: Various industrial activities that involve high-temperature processes, such as coke production and aluminum smelting, can release this compound into the environment.

Formation of this compound

The formation of this compound is a complex process involving high-energy chemical reactions. The primary mechanisms are pyrosynthesis during combustion and diagenesis in geological formations.

Pyrogenic Formation (Pyrosynthesis)

During high-temperature pyrolysis and combustion, complex organic molecules are broken down into smaller, reactive fragments. These fragments, primarily radicals, then recombine to form stable aromatic structures like pyrene, which can be subsequently methylated.

Key mechanisms in PAH formation include:

-

Hydrogen Abstraction and Acetylene Addition (HACA): This is a classical mechanism for the growth of PAH molecules. It involves the abstraction of a hydrogen atom from an aromatic ring, followed by the addition of an acetylene molecule, leading to the growth of the aromatic system.

-

Methyl Addition/Cyclization (MAC): This mechanism is particularly relevant for the formation of methylated PAHs. It involves the addition of methyl radicals to an existing PAH structure, followed by cyclization to form a new aromatic ring. This pathway can explain the formation of this compound from smaller aromatic precursors. The presence of methyl radicals is a key factor, and they are abundantly formed during the combustion of many organic fuels.

The following diagram illustrates a generalized pathway for the pyrogenic formation of this compound.

Diagenetic Formation

In the subsurface, the thermal alteration of sedimentary organic matter leads to the formation of petroleum and coal. During this process, known as diagenesis and catagenesis, complex biomolecules are broken down and rearranged. While the specific pathways are less defined than in pyrosynthesis, it is understood that alkylated PAHs are formed through reactions such as cyclization, aromatization, and alkylation of precursor molecules derived from biological sources like terpenes, steroids, and pigments. The relative distribution of alkylated PAHs, including this compound, is influenced by the maturity of the source rock and the original type of organic matter.

Quantitative Data on this compound Occurrence

The following tables summarize the reported concentrations of this compound in various natural and anthropogenic sources.

Table 1: Concentration of this compound in Petrogenic Sources

| Source | Matrix | Concentration | Reference |

| Crude Oil | Crude Oil | 63 µg/g | |

| Oil Spill | Oil | 122.9 µg/kg | |

| Mineral Oil | Mineral Oil | 7.8 µg/10 g |

Table 2: Concentration of this compound from Pyrogenic Sources

| Source | Matrix | Concentration | Reference |

| Coal Combustion | Byproduct | 49.1 µg/g coal | |

| Tire Crumb Combustion | Byproduct | 62.33 µg/g tire |

Experimental Protocols

The accurate quantification of this compound in complex matrices requires robust analytical methodologies. The following sections detail common experimental protocols for its extraction and analysis.

Extraction from Solid Matrices (e.g., Coal, Sediment, Soil)

Soxhlet extraction is a classical and widely used method for the extraction of semi-volatile organic compounds from solid samples.

-

Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, extraction thimbles (cellulose or glass fiber), Kuderna-Danish (K-D) concentrator.

-

Solvent: A mixture of hexane and acetone (1:1, v/v) is commonly used for PAH extraction.

-

Procedure:

-

A known mass (e.g., 10 g) of the dried and homogenized solid sample is mixed with an equal amount of anhydrous sodium sulfate to remove residual water.

-

The mixture is placed in an extraction thimble.

-

The thimble is placed in the Soxhlet extractor.

-

The round-bottom flask is filled with the extraction solvent (e.g., 300 mL for a 500 mL flask).

-

The apparatus is assembled and the solvent is heated to its boiling point.

-

The extraction is performed for 16-24 hours at a rate of 4-6 cycles per hour.

-

After extraction, the extract is allowed to cool.

-

The extract is concentrated using a K-D concentrator to a final volume of a few milliliters.

-

The concentrated extract is then ready for cleanup and analysis.

-

PLE, also known as accelerated solvent extraction, is a more modern technique that uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption and extraction time.

-

Apparatus: A commercial PLE system.

-

Solvent: Toluene or a mixture of hexane and acetone.

-

Procedure:

-

A small amount of the solid sample (e.g., 50 mg) is packed into a stainless-steel extraction cell.

-

The cell is placed in the PLE system.

-

The extraction is performed under optimized conditions (e.g., toluene as solvent, 15 MPa pressure, 10 minutes extraction time).

-

The extract is collected in a vial.

-

The extract may be directly analyzed or may require a cleanup step depending on the matrix.

-

Extraction from Liquid Matrices (e.g., Crude Oil)

For viscous liquid matrices like crude oil, a dilution and cleanup step is typically required before instrumental analysis.

-

Procedure:

-

A known amount of the crude oil sample is dissolved in a suitable solvent like dichloromethane.

-

The solution may be subjected to cleanup using column chromatography with silica gel or alumina to separate the aromatic fraction from the aliphatic and polar compounds.

-

The aromatic fraction containing this compound is collected and concentrated.

-

Instrumental Analysis

GC-MS is a powerful technique for the separation and identification of individual PAHs.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for PAH analysis (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Injection: Splitless or on-column injection.

-

MS Detection: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. The molecular ion of this compound (m/z 216) is monitored.

-

Quantification: Quantification is performed using an internal standard method, with a deuterated PAH (e.g., chrysene-d12) added to the sample before extraction.

HPLC-FLD is another highly sensitive and selective method for PAH analysis, particularly for fluorescent compounds like pyrenes.

-

Instrumentation: An HPLC system with a fluorescence detector.

-

Column: A C18 reversed-phase column designed for PAH analysis.

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Fluorescence Detection: The excitation and emission wavelengths are optimized for this compound.

-

Quantification: Quantification is performed using an external or internal standard calibration.

The following diagram illustrates a typical experimental workflow for the analysis of this compound in an environmental sample.

Conclusion

This compound is a naturally occurring polycyclic aromatic hydrocarbon with significant environmental and toxicological implications. Its origins are firmly rooted in both geological (petrogenic) and high-temperature (pyrogenic) processes. Understanding the distinct formation pathways and the ability to accurately quantify its presence in various environmental compartments is crucial for assessing human exposure and ecological risk. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals working in fields related to environmental science, toxicology, and drug development. Further research into the diagenetic formation pathways and the relative contributions of different sources to environmental levels of this compound will continue to enhance our understanding of this important compound.

References

1-Methylpyrene: A Comprehensive Technical Guide to its Environmental Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrene, a member of the polycyclic aromatic hydrocarbon (PAH) family, is an environmental contaminant of increasing concern. It is formed during the incomplete combustion of organic materials and is found in fossil fuels. As a derivative of pyrene, its environmental behavior is of significant interest due to its potential for persistence, bioaccumulation, and toxicity. This technical guide provides an in-depth analysis of the environmental fate and transport of this compound, offering detailed data, experimental protocols, and visual representations of key processes to support research and risk assessment efforts.

Physicochemical Properties

The environmental partitioning and mobility of this compound are governed by its physicochemical properties. These properties determine its distribution in air, water, soil, and biota. A summary of key quantitative data is presented below.

| Property | Value | Unit | Reference |

| Molecular Formula | C₁₇H₁₂ | - | [1] |

| Molecular Weight | 216.28 | g/mol | [1] |

| Melting Point | 70-74 | °C | [1] |

| Boiling Point | 410 | °C at 760 mmHg | [1] |

| Vapor Pressure | 1.6 x 10⁻⁶ | mm Hg at 25°C | [1] |

| Water Solubility | < 1 | mg/mL at 20°C | |

| Log Octanol-Water Partition Coefficient (Log Kow) | 5.4 | - | |

| Organic Carbon-Water Partition Coefficient (Log Koc) | 4.95 (estimated) | L/kg | |

| Henry's Law Constant | 3.2 x 10⁻⁶ | atm·m³/mol |

Environmental Fate and Transport

The journey of this compound through the environment is a complex interplay of various physical, chemical, and biological processes. Its high lipophilicity and low water solubility dictate a strong tendency to associate with organic matter in soil and sediment, limiting its mobility in aqueous systems.

Atmospheric Fate

In the atmosphere, this compound is expected to exist in both the vapor and particulate phases. The vapor-phase component is susceptible to degradation by photochemically-produced hydroxyl radicals, with an estimated half-life of approximately 2.9 hours. Particulate-phase this compound is removed from the atmosphere through wet and dry deposition. Given its structural similarity to pyrene, which absorbs light at wavelengths greater than 290 nm, this compound is also expected to undergo direct photolysis in the atmosphere.

Aquatic Fate

When released into water, this compound is expected to adsorb strongly to suspended solids and sediment due to its high estimated Koc value. Volatilization from water surfaces can occur, with estimated half-lives of 17 and 130 days for a model river and lake, respectively. However, this process is significantly attenuated by adsorption to particulate matter. In a model pond where adsorption is considered, the volatilization half-life is estimated to be greater than 10 years. Hydrolysis is not considered a significant fate process as this compound lacks hydrolyzable functional groups.

Terrestrial Fate

In soil, this compound is expected to have very low mobility due to its high affinity for organic carbon. Volatilization from moist soil surfaces may be limited by this strong adsorption. As a four-ring PAH, this compound is generally resistant to biodegradation, with estimated half-lives in soil ranging from several weeks to years. However, the presence of acclimated microbial populations can lead to faster degradation rates.

Degradation Pathways

The environmental persistence of this compound is determined by its susceptibility to biotic and abiotic degradation processes.

Biodegradation

Microbial degradation is a key process in the natural attenuation of this compound in soil and sediment. Studies on the parent compound, pyrene, have shown that bacteria, particularly from the genus Mycobacterium, can initiate degradation through dioxygenation at the C-4 and C-5 positions. This leads to the formation of a cis-dihydrodiol, which is subsequently rearomatized to a diol and then undergoes ring cleavage. A proposed biodegradation pathway for this compound, by analogy to pyrene, is illustrated below. Research has shown that the biodegradation rate constant of this compound can be higher than that of pyrene under certain conditions. For instance, one study reported a first-order biodegradation rate constant of 0.022 ± 0.002 h⁻¹ for this compound, compared to 0.014 ± 0.001 h⁻¹ for pyrene.

In anaerobic freshwater lake sediments, pyrene has been shown to biodegrade under sulfate-reducing conditions, though at a slower rate than phenanthrene. It is plausible that this compound could also undergo anaerobic degradation through similar pathways.

Photodegradation

Photodegradation is a significant abiotic degradation process for PAHs in the environment, particularly in the atmosphere and surface waters. By analogy to pyrene, this compound is expected to be susceptible to direct photolysis by sunlight. The near-surface half-life for the direct photolysis of pyrene in water by sunlight has been measured to be as short as 0.68 to 0.85 hours. The photodegradation of 1-nitropyrene, a related compound, has been shown to proceed via a radical mechanism, leading to the formation of hydroxylated and other oxygenated derivatives. A similar mechanism can be anticipated for this compound.

Bioaccumulation and Biotransformation

The high lipophilicity of this compound, indicated by its high Log Kow value, suggests a significant potential for bioaccumulation in aquatic organisms. An estimated Bioconcentration Factor (BCF) of 1920 has been reported. However, the actual extent of bioaccumulation can be influenced by the organism's ability to metabolize the compound.

Some aquatic organisms, such as fish, possess microsomal oxidase systems (e.g., cytochrome P450) that can rapidly metabolize PAHs. In fish, the biotransformation of pyrene primarily involves hydroxylation to form 1-hydroxypyrene, which is then conjugated to form sulfates and glucuronides in phase II metabolism. Studies on the benthic invertebrate Nereis diversicolor have shown that this compound is efficiently transformed, with 1-pyrenecarboxylic acid being a major metabolite. This biotransformation can significantly reduce the parent compound's bioaccumulation potential but may lead to the formation of metabolites with their own toxicological profiles.

Experimental Protocols

Standardized methods are crucial for obtaining reliable and comparable data on the environmental fate and transport of chemicals. The following sections outline generalized experimental protocols for key studies, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Biodegradation in Soil (adapted from OECD Guideline 307)

Objective: To determine the rate of aerobic and anaerobic biodegradation of this compound in soil.

Methodology:

-

Soil Collection and Preparation: Collect fresh soil from a site with no known contamination. Sieve the soil (e.g., <2 mm) and determine its physicochemical properties (pH, organic carbon content, texture).

-

Test Substance Application: Prepare a stock solution of ¹⁴C-labeled this compound in a suitable solvent. Apply the solution to the soil to achieve a final concentration relevant to environmental exposure.

-

Incubation:

-

Aerobic: Incubate the treated soil in biometer flasks at a controlled temperature (e.g., 20-25°C) in the dark. Maintain soil moisture at 40-60% of its water-holding capacity. Pass a stream of CO₂-free, humidified air through the flasks.

-

Anaerobic: After an initial aerobic phase to allow for microbial activity, flood the soil with deoxygenated water and purge the headspace with an inert gas (e.g., N₂).

-

-

Sampling and Analysis: At regular intervals, trap the evolved ¹⁴CO₂ in a suitable trapping solution (e.g., KOH or NaOH). Extract the soil samples with an appropriate solvent (e.g., dichloromethane/acetone) to determine the concentration of the parent compound and its transformation products using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Calculate the rate of biodegradation and the half-life (DT₅₀) of this compound.

Photodegradation in Water

Objective: To determine the rate of direct photodegradation of this compound in an aqueous solution.

Methodology:

-

Solution Preparation: Prepare a solution of this compound in purified, sterile water. Use a co-solvent (e.g., acetonitrile) if necessary to enhance solubility, keeping its concentration minimal.

-

Irradiation: Place the solution in quartz tubes and expose it to a light source that simulates the solar spectrum (e.g., a xenon arc lamp). Run parallel experiments with dark controls wrapped in aluminum foil.

-

Sampling: At predetermined time intervals, withdraw samples from the irradiated and dark control tubes.

-

Analysis: Analyze the concentration of this compound in the samples using HPLC with a UV or fluorescence detector.

-

Data Analysis: Plot the natural logarithm of the this compound concentration versus time to determine the first-order rate constant and the photodegradation half-life.

Soil/Sediment Adsorption/Desorption (adapted from OECD Guideline 106)

Objective: To determine the soil organic carbon-water partitioning coefficient (Koc) of this compound.

Methodology:

-

Sorbent and Solute Preparation: Use a range of soils or sediments with varying organic carbon content. Prepare an aqueous solution of ¹⁴C-labeled this compound.

-

Adsorption Equilibrium: Add a known volume of the this compound solution to a known mass of soil/sediment in a centrifuge tube. Shake the tubes at a constant temperature until equilibrium is reached (preliminary tests are needed to determine the equilibration time).

-

Phase Separation: Centrifuge the tubes to separate the solid and aqueous phases.

-

Analysis: Measure the concentration of ¹⁴C-1-methylpyrene in the aqueous phase using liquid scintillation counting. The amount adsorbed to the solid phase is calculated by the difference from the initial concentration.

-

Data Analysis: Calculate the adsorption coefficient (Kd) as the ratio of the concentration in the solid phase to the concentration in the aqueous phase. Normalize Kd to the organic carbon content of the soil/sediment to obtain Koc.

Bioaccumulation in Fish (adapted from OECD Guideline 305)

Objective: To determine the bioconcentration factor (BCF) of this compound in fish.

Methodology:

-

Test Organism: Select a suitable fish species (e.g., zebrafish, rainbow trout) and acclimate them to the test conditions.

-

Exposure (Uptake Phase): Expose the fish to a constant, sublethal concentration of ¹⁴C-labeled this compound in a flow-through system. Maintain stable water quality parameters (temperature, pH, dissolved oxygen).

-

Sampling (Uptake Phase): At specified time points, sample a subset of fish and the test water. Analyze the concentration of ¹⁴C-1-methylpyrene in both fish tissue and water.

-

Depuration Phase: After the uptake phase, transfer the remaining fish to a clean, flowing water system without the test substance.

-

Sampling (Depuration Phase): Sample fish and water at intervals during the depuration phase to measure the elimination of the substance.

-

Analysis: Homogenize fish tissues and determine the concentration of ¹⁴C-1-methylpyrene using liquid scintillation counting.

-

Data Analysis: Calculate the uptake and depuration rate constants. The BCF is calculated as the ratio of the uptake rate constant to the depuration rate constant.

Conclusion

This compound exhibits environmental behavior typical of a high molecular weight PAH, characterized by low water solubility, high lipophilicity, and strong adsorption to organic matter. Its primary environmental sinks are soil and sediment, where it can persist for extended periods. While biodegradation and photodegradation are the main removal mechanisms, their rates are highly dependent on environmental conditions. The potential for bioaccumulation is significant, although biotransformation in some organisms can mitigate this. The provided data, pathways, and experimental protocols offer a robust framework for researchers and professionals to further investigate and manage the environmental risks associated with this compound.

References

1-Methylpyrene: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylpyrene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in toxicological and environmental research. This document outlines its chemical properties, metabolic activation pathways, and genotoxicity, and includes a detailed experimental protocol for its in vitro metabolism.

Core Chemical and Physical Properties

This compound is a solid, brown-green powder.[1] Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 2381-21-7 | [2][3][4][5] |

| Molecular Formula | C17H12 | |

| Molecular Weight | 216.28 g/mol | |

| Melting Point | 158 to 160 °F (70 to 71.1 °C) | |

| Boiling Point | 770 °F at 760 mmHg (410 °C) | |

| Water Solubility | Less than 1 mg/mL at 68°F (20°C) | |

| Appearance | Plates (in ethanol) or brown-green powder |

Metabolic Activation and Genotoxicity

This compound is a known rodent carcinogen and a ubiquitous environmental pollutant. Its carcinogenic activity is not inherent but is a result of metabolic activation. This process involves a series of enzymatic reactions that convert the relatively inert parent compound into highly reactive electrophiles capable of binding to cellular macromolecules, including DNA.

The primary metabolic activation pathway for this compound begins with benzylic hydroxylation of the methyl group, a reaction catalyzed by cytochrome P450 (CYP) enzymes, to form 1-hydroxymethylpyrene (1-HMP). This intermediate is then subject to sulfonation by sulfotransferase (SULT) enzymes, leading to the formation of the highly reactive and unstable 1-sulfooxymethylpyrene (1-SMP). This electrophilic sulfuric acid ester can then form covalent adducts with DNA, primarily at the N2 position of guanine and the N6 position of adenine. These DNA adducts are lesions that, if not repaired, can lead to mutations and initiate the process of carcinogenesis.

The metabolic activation pathway is depicted in the diagram below:

References

- 1. herabiolabs.com [herabiolabs.com]

- 2. Performance of HepaRG and HepG2 cells in the high-throughput micronucleus assay for in vitro genotoxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

Toxicological Profile of 1-Methylpyrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpyrene (1-MP), a member of the polycyclic aromatic hydrocarbon (PAH) family, is a prevalent environmental contaminant and a known rodent carcinogen.[1][2] Its toxicity is primarily mediated through metabolic activation to reactive intermediates that can form covalent adducts with cellular macromolecules, including DNA. This document provides a comprehensive overview of the current toxicological data on this compound, with a focus on its metabolism, genotoxicity, and carcinogenicity. Quantitative data are summarized in tabular format, and detailed experimental methodologies for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the toxicological mechanisms of this compound.

General Toxicity

Metabolism and Bioactivation

The toxicity of this compound is intrinsically linked to its metabolic activation. The primary metabolic pathway involves a two-step process:

-

Hydroxylation: Cytochrome P450 (CYP) enzymes catalyze the benzylic hydroxylation of this compound to form 1-hydroxymethylpyrene (1-HMP). Several CYP isoforms, including CYP1A1, CYP1A2, and CYP1B1, have been implicated in this initial oxidative step.

-

Sulfonation: The resulting 1-HMP is then subject to sulfonation by sulfotransferase (SULT) enzymes, particularly SULT1A1, to yield the highly reactive and electrophilic metabolite, 1-sulfooxymethylpyrene (1-SMP).

This ultimate carcinogen, 1-SMP, is capable of forming covalent adducts with DNA, which is considered a critical initiating event in its carcinogenic activity.

Metabolic Enzymes Implicated in this compound Bioactivation

| Enzyme Family | Specific Isoform(s) | Role | Reference(s) |

| Cytochrome P450 | CYP1A1, CYP1A2, CYP1B1 | Benzylic hydroxylation of this compound to 1-hydroxymethylpyrene | |

| Sulfotransferase | SULT1A1 | Sulfonation of 1-hydroxymethylpyrene to 1-sulfooxymethylpyrene |

A simplified diagram of the metabolic activation pathway of this compound is presented below.

Genotoxicity

This compound has been demonstrated to be genotoxic in various in vitro and in vivo systems. Its genotoxicity is dependent on metabolic activation.

Micronucleus Induction

This compound has been shown to induce micronuclei, a biomarker of chromosomal damage, in Chinese hamster V79 cells engineered to express human metabolizing enzymes.

| Concentration (µM) | Micronucleus Frequency (%) | Reference |

| 0 | Baseline | |

| 1.25 | Increased | |

| 2.5 | Increased | |

| 5 | Increased |

DNA Adduct Formation

The ultimate carcinogenic metabolite of this compound, 1-SMP, readily forms adducts with DNA, primarily at the N2 position of guanine (N2-(1-methylpyrenyl)-2'-deoxyguanosine; MP-dG) and the N6 position of adenine (N6-(1-methylpyrenyl)-2'-deoxyadenosine; MP-dA). These adducts have been detected in various tissues of rodents treated with this compound.

| Species | Tissue | Adduct | Level (adducts per 108 nucleotides) | Reference(s) |

| Rat | Liver | MP-dG | Time-dependent increase, max at ~3h post-dose | |

| Rat | Liver | MP-dA | Time-dependent increase, max at ~3h post-dose | |

| Mouse | Liver | MP-dG & MP-dA | Detected | |

| Mouse | Kidney | MP-dG & MP-dA | Detected | |

| Mouse | Lung | MP-dG & MP-dA | Detected |

Carcinogenicity

This compound is recognized as a hepatocarcinogen in newborn mice following intraperitoneal injection. While comprehensive dose-response data for tumor incidence are limited, the formation of DNA adducts in the liver provides a mechanistic basis for its carcinogenicity. Studies have also shown that the reactive metabolite, 1-sulfooxymethylpyrene, can induce sarcomas at the site of injection in rats.

Experimental Protocols

In Vitro Micronucleus Assay in V79 Cells

This protocol is a generalized procedure based on standard methods for the in vitro micronucleus assay and findings from studies on this compound.

-

Cell Culture: Chinese hamster V79 cells, engineered to express relevant human CYP and SULT enzymes (e.g., V79-hCYP1A2-hSULT1A1), are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in culture flasks or plates and allowed to attach. They are then treated with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 24 hours). A solvent control and a positive control are included.

-

Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, leading to the accumulation of binucleated cells.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronuclei is scored in a predetermined number of binucleated cells (e.g., 1000-2000 cells) per treatment group under a microscope.

Analysis of this compound-DNA Adducts by LC-MS/MS

This protocol is a generalized procedure based on established methods for DNA adduct analysis.

-

DNA Isolation: Genomic DNA is isolated from tissues or cells exposed to this compound using standard protocols (e.g., phenol-chloroform extraction or commercial kits).

-

Enzymatic Hydrolysis: The purified DNA is enzymatically digested to individual deoxynucleosides using a cocktail of enzymes such as DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

-

Sample Cleanup and Enrichment: The digested sample is subjected to solid-phase extraction (SPE) to remove unmodified deoxynucleosides and enrich for the more hydrophobic DNA adducts.

-

LC-MS/MS Analysis: The enriched sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The DNA adducts are separated by reverse-phase HPLC and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards are used for accurate quantification.

Conclusion

This compound is a genotoxic carcinogen that requires metabolic activation to exert its toxic effects. The key bioactivation pathway involves hydroxylation by CYP enzymes followed by sulfonation by SULT enzymes to form the reactive intermediate 1-sulfooxymethylpyrene, which subsequently forms DNA adducts. While the qualitative toxicological profile is well-characterized, there is a notable lack of quantitative data on acute toxicity and dose-response relationships for carcinogenicity. Further research is warranted to fill these data gaps to enable a more comprehensive risk assessment for human exposure to this environmental contaminant.

References

- 1. researchgate.net [researchgate.net]

- 2. The carcinogen this compound forms benzylic DNA adducts in mouse and rat tissues in vivo via a reactive sulphuric acid ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hpc-standards.com [hpc-standards.com]

- 4. This compound | C17H12 | CID 16932 - PubChem [pubchem.ncbi.nlm.nih.gov]

Metabolic Pathways of 1-Methylpyrene in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of 1-methylpyrene in mammals. This compound, a prevalent polycyclic aromatic hydrocarbon (PAH), is a procarcinogen that requires metabolic activation to exert its genotoxic effects. Understanding its biotransformation is crucial for risk assessment and the development of potential therapeutic interventions. This document details the enzymatic processes involved in both the activation and detoxification of this compound, presents quantitative data from key studies, outlines experimental methodologies, and provides visual representations of the metabolic pathways and experimental workflows.

Core Metabolic Pathways: Activation and Detoxification

The metabolism of this compound in mammals proceeds through two primary, competing pathways: a bioactivation pathway that leads to a reactive, DNA-damaging metabolite, and a detoxification pathway that facilitates its excretion.

Bioactivation Pathway: The critical step in the activation of this compound is the benzylic hydroxylation of the methyl group to form 1-hydroxymethylpyrene (1-HMP). This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, with studies indicating a significant role for CYP1A1 and CYP1B1[1][2]. Subsequently, 1-HMP undergoes sulfation, a reaction catalyzed by sulfotransferase (SULT) enzymes, to produce the highly reactive and unstable sulfuric acid ester, 1-sulfooxymethylpyrene (1-SMP)[3][4]. 1-SMP is a potent electrophile that can covalently bind to cellular macromolecules, including DNA, to form DNA adducts, which can initiate carcinogenesis[3].

Detoxification Pathway: The primary detoxification route for this compound also begins with the formation of 1-HMP. However, instead of sulfation, 1-HMP can be further oxidized to 1-pyrene carboxylic acid. This carboxylic acid derivative can then undergo conjugation reactions, such as glucuronidation or conjugation with glycine, to form more water-soluble metabolites that are readily excreted in urine and feces. These conjugation reactions represent a significant pathway for the elimination of this compound from the body.

Quantitative Data on this compound Metabolism

The following tables summarize quantitative data from key studies on the metabolism of this compound and its metabolites in mammals.

Table 1: Excretion of Radioactivity in Rats 48 Hours After Intraperitoneal Administration of [¹⁴C]1-Hydroxymethylpyrene (19.3 mg/kg body weight)

| Excretion Route | Rat 1 (% of Dose) | Rat 2 (% of Dose) |

| Urine | ||

| 1-Pyrene carboxylic acid and its derivatives | 32.4 | 45.5 |

| - 1-Pyrene carboxylic acid (M-6) | 17.7 | 25.2 |

| - Acyl glucuronide of 1-pyrene carboxylic acid (M-5) | - | - |

| Feces | ||

| Unchanged 1-Hydroxymethylpyrene | 48.0 | 29.1 |

Note: The study identified six major metabolites in urine. The two most prominent, M-6 and M-5, accounted for a significant portion of the urinary radioactivity.

Table 2: Contribution of Human and Rat Cytochrome P450 Isoforms to the Formation of 1-Hydroxymethylpyrene (α-HMP) and 1-Pyrenylcarboxylic Acid (COOH-P) from this compound

| Cytochrome P450 Isoform | % Contribution of α-HMP and COOH-P to Total Metabolites |

| Human | |

| CYP1A1 | 45 |

| CYP1B1 | 80-85 |

| CYP2E1 | 80-85 |

| CYP3A4 | 80-85 |

| Rat | |

| CYP1A1 | 3 |

Note: This in vitro study utilized V79 Chinese hamster cells engineered to express individual CYP isoforms.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound metabolism.

In Vivo Metabolism and Excretion Study in Rats

Objective: To identify and quantify the metabolites of 1-hydroxymethylpyrene (1-HMP) excreted in the urine and feces of rats.

Materials:

-

Male Wistar rats

-

[¹⁴C]1-Hydroxymethylpyrene (radiolabeled) and non-labeled 1-HMP

-

Metabolic cages for separate collection of urine and feces

-

High-Performance Liquid Chromatography (HPLC) system with UV and radioactivity detectors

-

Mass Spectrometer (MS)

-

Nuclear Magnetic Resonance (NMR) spectrometer

Protocol:

-

Animal Dosing: A cohort of rats is administered a single intraperitoneal dose of 19.3 mg/kg body weight of 1-HMP. A subset of these animals receives [¹⁴C]1-HMP to facilitate the tracking and quantification of metabolites.

-

Sample Collection: The rats are housed individually in metabolic cages for 48 hours, allowing for the separate collection of urine and feces.

-

Sample Preparation:

-

Urine: Urine samples are centrifuged to remove any solid debris.

-

Feces: Fecal samples are homogenized and extracted with an appropriate organic solvent to isolate the metabolites.

-

-

Metabolite Separation and Detection:

-

The prepared urine and fecal extracts are injected into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) to separate the different metabolites.

-

A UV detector is used to monitor for compounds that absorb ultraviolet light, and an on-line radioactivity detector is used to trace the ¹⁴C-labeled metabolites.

-

-

Metabolite Identification and Quantification:

-

Fractions corresponding to the separated metabolite peaks are collected from the HPLC effluent.

-

The collected fractions are analyzed by mass spectrometry (MS) to determine the molecular weight of each metabolite and by NMR spectroscopy to elucidate their chemical structures.

-

The amount of radioactivity in each metabolite peak is measured to quantify the percentage of the initial dose that each metabolite represents.

-

In Vitro Metabolism by Specific Cytochrome P450 Isoforms

Objective: To determine the specific human and rat cytochrome P450 isoforms responsible for the benzylic hydroxylation of this compound.

Materials:

-

V79 Chinese hamster cells genetically engineered to express individual human or rat CYP isoforms (e.g., CYP1A1, CYP1B1, CYP2E1, CYP3A4).

-

This compound

-

Cell culture medium and reagents

-

Incubator

-

HPLC system with fluorescence or UV detection

Protocol:

-

Cell Culture and Incubation: The V79 cells expressing a specific CYP isoform are cultured to a suitable confluency in petri dishes or multi-well plates.

-

Exposure to this compound: The cell culture medium is replaced with fresh medium containing a known concentration of this compound. The cells are then incubated for a defined period to allow for metabolism to occur.

-

Extraction of Metabolites: After the incubation period, the cell culture medium is collected, and the cells are lysed. Both the medium and the cell lysate are extracted with an organic solvent to recover the parent compound and its metabolites.

-

HPLC Analysis: The extracts are analyzed by HPLC to separate this compound from its metabolites, primarily 1-hydroxymethylpyrene and 1-pyrene carboxylic acid.

-

Quantification: The peak areas of the parent compound and its metabolites are measured and compared to standard curves of known concentrations to quantify the amount of each compound. The contribution of each CYP isoform to the formation of the metabolites is then calculated as a percentage of the total metabolites formed.

Visualizations

The following diagrams, generated using the DOT language, illustrate the metabolic pathways of this compound and a typical experimental workflow for its study.

References

1-Methylpyrene: A Technical Guide to its Carcinogenicity and Mutagenicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpyrene (1-MP), a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, is an environmental pollutant and a known rodent carcinogen. Its toxicity is primarily mediated through metabolic activation to a reactive intermediate that forms covalent adducts with DNA, leading to mutations and initiating carcinogenesis. This technical guide provides a comprehensive overview of the available data on the carcinogenicity and mutagenicity of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Carcinogenicity

This compound has been demonstrated to be carcinogenic in rodent models, with the liver being a primary target organ.

In Vivo Carcinogenicity Data

Table 1: Carcinogenicity Data for 1-Sulfooxymethylpyrene (1-SMP) in Rats

| Compound | Species/Strain | Route of Administration | Total Dose (µmol) | Tumor Type | Incidence (%) | Mean Latency (weeks) |

| 1-SMP | Sprague-Dawley Rat (female) | Subcutaneous | 4 | Sarcoma | 58 | 33 |

| 1-HMP | Sprague-Dawley Rat (female) | Subcutaneous | 4 | - | 0 | - |

Source: Adapted from Surh et al., 1996.[2]

Mutagenicity and Genotoxicity

The mutagenic and genotoxic effects of this compound are a direct consequence of its metabolic activation and subsequent DNA damage.

Ames Test (Bacterial Reverse Mutation Assay)

Specific quantitative results for this compound in the Ames test using Salmonella typhimurium strains were not available in the reviewed literature. However, a study on the role of mouse sulfotransferases in the activation of 1-HMP (the proximate metabolite of this compound) to a mutagen used the his(-) Salmonella typhimurium reversion test.[3] All nine mouse sulfotransferases tested were able to activate 1-HMP into a mutagenic species. This indicates that with the appropriate metabolic activation, this compound is expected to be mutagenic in this bacterial assay.

In Vitro Mammalian Cell Genotoxicity

This compound has been shown to induce genotoxicity in mammalian cell lines, but this requires metabolic activation. In Chinese hamster V79 cells, this compound alone is inactive. However, in a genetically engineered V79 cell line expressing human cytochrome P450 2E1 (CYP2E1) and sulfotransferase 1A1 (SULT1A1), this compound induced both micronuclei and gene mutations at the hypoxanthine-guanine phosphoribosyltransferase (Hprt) locus in a concentration-dependent manner.

Table 2: In Vitro Genotoxicity of this compound in V79-hCYP2E1-hSULT1A1 Cells

| Endpoint | Concentration (µM) | Result |

| Micronucleus Induction | 5 - 20 | Concentration-dependent increase |

| Hprt Gene Mutation | 5 - 20 | Concentration-dependent increase |

Source: Adapted from Jiang et al., 2015.

Furthermore, in human hepatoma HepG2 and C3A cells, this compound was found to be a potent aneugen, causing chromosome loss, particularly at lower concentrations (1-8 µM) after extended exposure. At higher concentrations, it exhibited clastogenic effects.

Mechanism of Action: Metabolic Activation and DNA Adduct Formation

The carcinogenicity and mutagenicity of this compound are intrinsically linked to its biotransformation into a reactive electrophile that can covalently bind to DNA.

Signaling Pathway of Metabolic Activation

Caption: Metabolic activation of this compound to its ultimate carcinogenic form.

The metabolic activation of this compound is a two-step process. First, the methyl group is hydroxylated by cytochrome P450 (CYP) enzymes to form 1-hydroxymethylpyrene (1-HMP). Subsequently, 1-HMP is sulfonated by sulfotransferases (SULTs) to yield the highly reactive and unstable electrophile, 1-sulfooxymethylpyrene (1-SMP).

DNA Adduct Formation

1-SMP readily reacts with nucleophilic sites on DNA bases, primarily forming N2-(1-methylpyrenyl)-2'-deoxyguanosine (MPdG) and N6-(1-methylpyrenyl)-2'-deoxyadenosine (MPdA) adducts. The formation of these adducts has been observed in the liver, kidney, and lung DNA of mice and rats treated with this compound. The levels of these adducts were found to be highest in the liver, which is the primary target organ for this compound-induced carcinogenesis.

Experimental Protocols

The following sections provide an overview of the methodologies for the key experiments cited in this guide, based on OECD guidelines.

In Vivo Carcinogenicity Bioassay (Adapted from OECD Guideline 451)

-

Test System: Typically, rats or mice are used. At least 50 animals of each sex per dose group are recommended.

-

Administration: The test substance is administered, usually daily, for a major portion of the animals' lifespan (e.g., 18-24 months for mice, 24-30 months for rats). The route of administration (e.g., oral gavage, dietary, dermal) should be relevant to potential human exposure.

-

Dose Levels: A minimum of three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not significantly shorten the lifespan of the animals.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy, and a comprehensive histopathological examination of organs and tissues is performed to identify neoplastic lesions.

-

Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.

Caption: Generalized workflow for an in vivo carcinogenicity bioassay.

Ames Test (Bacterial Reverse Mutation Assay; Adapted from OECD Guideline 471)

-

Test System: Histidine-requiring (his-) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-requiring (trp-) strain of Escherichia coli (e.g., WP2 uvrA) are used.

-

Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction from the liver of induced rodents).

-

Procedure: The bacterial tester strains are exposed to the test substance at various concentrations in a minimal growth medium. In the plate incorporation method, the bacteria, test substance, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal agar plate. In the pre-incubation method, the mixture is incubated before plating.

-

Endpoint: After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control, typically a two-fold or greater increase.

In Vitro Mammalian Cell Micronucleus Test (Adapted from OECD Guideline 487)

-

Test System: Suitable mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes are used.

-

Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.

-

Procedure: Cell cultures are exposed to the test substance at a range of concentrations for a short (3-6 hours) or long (1.5-2 normal cell cycles) duration. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which facilitates the scoring of micronuclei in cells that have completed one mitosis.

-

Endpoint: After treatment and a recovery period, cells are harvested, fixed, and stained. The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in interphase cells is determined by microscopic analysis.

-

Data Analysis: A significant, concentration-dependent increase in the frequency of micronucleated cells in the treated cultures compared to the solvent control indicates a positive result.

In Vitro Mammalian Cell Gene Mutation Test (Hprt Locus; Adapted from OECD Guideline 490)

-

Test System: Mammalian cell lines with a single functional copy of the Hprt gene on the X-chromosome (e.g., CHO, V79) are used.

-

Metabolic Activation: The assay is performed with and without an S9 metabolic activation system.

-

Procedure: Cells are exposed to the test substance at various concentrations. After treatment, the cells are cultured for a period to allow for the expression of any induced mutations.

-

Selection: The cells are then cultured in a medium containing a selective agent, typically 6-thioguanine (6-TG). Wild-type cells with a functional HPRT enzyme will incorporate the toxic 6-TG and die, while mutant cells lacking a functional HPRT enzyme will survive and form colonies.

-

Endpoint: The number of mutant colonies is counted, and the mutation frequency is calculated relative to the number of viable cells.

-

Data Analysis: A concentration-related increase in the mutation frequency that is statistically significant compared to the solvent control is considered a positive result.

Conclusion

This compound is a genotoxic carcinogen that requires metabolic activation to exert its toxic effects. The key mechanistic steps involve hydroxylation by CYP enzymes and subsequent sulfonation by SULTs to form the highly reactive 1-sulfooxymethylpyrene. This ultimate carcinogen forms DNA adducts, leading to mutations and, ultimately, cancer, with the liver being a primary target in rodent models. While there is a clear understanding of its genotoxicity in vitro, further quantitative data from long-term in vivo carcinogenicity bioassays and standardized Ames tests would provide a more complete profile of its carcinogenic and mutagenic potential. This technical guide summarizes the current state of knowledge to aid researchers and professionals in the fields of toxicology and drug development in their assessment of the risks associated with this compound exposure.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 1-Methylpyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrene is a polycyclic aromatic hydrocarbon (PAH) and a suspected carcinogen often found as a product of incomplete combustion of organic materials. Its detection and quantification in various matrices are crucial for environmental monitoring, toxicological studies, and drug development research, particularly in understanding the metabolic activation and detoxification pathways of potential carcinogens. This document provides detailed application notes and protocols for the analytical detection of this compound using various advanced analytical techniques.

Analytical Methods for this compound Detection

Several analytical methods are employed for the detection and quantification of this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. The most common techniques include High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a highly sensitive and selective method for the analysis of fluorescent compounds like this compound. This technique is widely used for the quantification of PAHs in environmental and biological samples.

Quantitative Data Summary

| Parameter | HPLC-FLD |

| Limit of Detection (LOD) | 0.02 - 0.76 µg/kg[1][2] |

| Limit of Quantitation (LOQ) | 0.03 - 0.96 µg/kg[1][2] |

| **Linearity (R²) ** | > 0.999[1] |

| Recovery | 71 - 115% |

| Precision (RSD) | < 15% |

Note: The presented data is a range derived from studies on various PAHs, including those structurally similar to this compound, in comparable matrices. Specific performance may vary depending on the exact experimental conditions and sample matrix.

Experimental Protocol

1. Sample Preparation (Water Sample):

-

Filter the water sample through a 0.45 µm membrane filter.

-

For trace analysis, perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte.

-

Condition the C18 cartridge with methanol followed by deionized water.

-

Pass the water sample through the cartridge.

-

Wash the cartridge with a methanol/water mixture to remove interferences.

-

Elute this compound with a suitable organic solvent like acetonitrile or hexane.

-

Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the mobile phase.

2. HPLC-FLD Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and fluorescence detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is typically employed.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detector Settings:

-

Excitation Wavelength: 340 nm

-

Emission Wavelength: 380 nm

-

Note: These wavelengths should be optimized for maximum sensitivity for this compound.

-

3. Calibration:

-

Prepare a series of standard solutions of this compound in the mobile phase.

-

Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

4. Analysis:

-

Inject the prepared sample extract into the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It provides high sensitivity and specificity, making it ideal for the identification and quantification of this compound in complex matrices.

Quantitative Data Summary

| Parameter | GC-MS |

| Limit of Detection (LOD) | 0.03 - 0.1 ng/mL |

| Limit of Quantitation (LOQ) | 0.1 - 2.8 ng/mL |

| **Linearity (R²) ** | > 0.99 |

| Recovery | 71 - 90% |

| Precision (RSD) | 4 - 11% |

Note: The presented data is a range derived from studies on various PAHs in water samples. Specific performance may vary depending on the exact experimental conditions and sample matrix.

Experimental Protocol

1. Sample Preparation (Soil Sample):

-

Air-dry the soil sample and sieve it to remove large debris.

-

Perform extraction using a suitable solvent like a mixture of acetone and hexane in a Soxhlet apparatus or by using accelerated solvent extraction (ASE).

-

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can also be adapted for soil samples.

-

Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.

-

Perform a clean-up step using a silica gel or Florisil column to remove interfering compounds.

-

Elute this compound with a non-polar solvent.

-

Evaporate the eluent and reconstitute in a suitable solvent for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

-

GC System: A gas chromatograph equipped with a split/splitless injector and a mass spectrometer detector.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a final temperature (e.g., 300 °C).

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification. For this compound, the molecular ion (m/z 216) and other characteristic fragment ions would be monitored in SIM mode.

-

3. Calibration:

-

Prepare a series of standard solutions of this compound.

-

Analyze the standards to create a calibration curve based on the peak area of the target ion.

4. Analysis:

-

Inject the prepared sample extract into the GC-MS system.

-

Identify this compound by its retention time and mass spectrum.

-

Quantify the concentration using the calibration curve.

Immunoassay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput screening method that can be developed for the detection of this compound. While specific commercial kits for this compound are not widely available, immunoassays for general PAHs or specific PAHs like benzo[a]pyrene can be adapted or used for initial screening.

Quantitative Data Summary

| Parameter | Immunoassay (ELISA) |

| Limit of Detection (LOD) | Varies significantly depending on the antibody specificity (typically in the low µg/L to ng/L range for related PAHs). |

| Precision (RSD) | < 30% |

| Cross-reactivity | A key parameter to evaluate, as antibodies may react with other structurally similar PAHs. |

Note: The data is generalized for PAH immunoassays and would need to be established for a specific this compound assay.

Experimental Protocol (General Competitive ELISA)

1. Reagent Preparation:

-

Prepare coating antigen (this compound derivative conjugated to a protein like BSA).

-